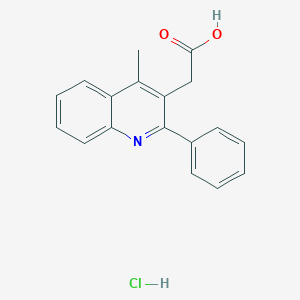

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride

描述

Molecular Formula and Weight Analysis

The compound 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride has a molecular formula of C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g/mol . This composition arises from the quinoline core substituted with methyl and phenyl groups, an acetic acid moiety, and a hydrochloride counterion. The molecular weight was confirmed via high-resolution mass spectrometry (HRMS), which aligns with theoretical calculations.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO₂ |

| Molecular Weight (g/mol) | 313.78 |

| Degree of Unsaturation | 12 |

The degree of unsaturation indicates the presence of aromatic rings (quinoline and phenyl) and double bonds.

IUPAC Nomenclature and SMILES Notation

The systematic IUPAC name is This compound , reflecting the quinoline backbone substituted at positions 2 (phenyl), 3 (acetic acid), and 4 (methyl), with a hydrochloride salt. The SMILES notation is O=C(O)CC1=C(C)C2=CC=CC=C2N=C1C3=CC=CC=C3.Cl , which encodes the connectivity of the quinoline ring, substituents, and ionic chloride.

| Representation Type | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | O=C(O)CC1=C(C)C2=CC=CC=C2N=C1C3=CC=CC=C3.Cl |

The SMILES string explicitly denotes the acetic acid group (–CH₂COOH) at position 3 and the chloride ion.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights. For example, related quinoline derivatives exhibit triclinic crystal systems with unit cell parameters a = 6.5–10.0 Å, b = 10.0–15.6 Å, and c = 15.6–976.3 ų. The quinoline ring in such compounds is nearly planar, with substituents adopting orthogonal orientations to minimize steric hindrance. Computational models suggest the acetic acid group at position 3 forms a dihedral angle of ~70° with the quinoline plane, while the phenyl group at position 2 lies coplanar with the heterocycle.

Proton and Carbon-13 NMR Spectral Characterization

Proton NMR (400 MHz, CDCl₃):

- δ 2.50 (s, 3H): Methyl group at position 4.

- δ 3.80 (t, J = 6.5 Hz, 2H): Methylene protons of the acetic acid moiety.

- δ 7.20–8.50 (m, 9H): Aromatic protons from quinoline and phenyl rings.

Carbon-13 NMR (100 MHz, CDCl₃):

- δ 170.5: Carboxylic acid carbonyl carbon.

- δ 150.2–125.4: Aromatic carbons of quinoline and phenyl groups.

- δ 21.3: Methyl carbon at position 4.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.50 | Singlet | C4–CH₃ |

| ¹H | 3.80 | Triplet | CH₂COOH |

| ¹³C | 170.5 | - | COOH |

The absence of splitting in the methyl signal confirms its equatorial position on the rigid quinoline framework.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 313.8 ([M]⁺), consistent with the molecular weight. Key fragmentation pathways include:

- Loss of HCl: m/z 278.3 ([M – HCl]⁺).

- Cleavage of the acetic acid group: m/z 235.1 ([C₁₆H₁₁N]⁺).

- Fragmentation of the quinoline core: m/z 167.0 ([C₁₀H₇N]⁺).

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| 313.8 | Intact molecular ion |

| 278.3 | [M – HCl]⁺ |

| 235.1 | Quinoline-phenyl core |

The base peak at m/z 235.1 corresponds to the stabilized quinoline-phenyl cation formed via β-cleavage of the acetic acid group.

属性

IUPAC Name |

2-(4-methyl-2-phenylquinolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQCFDHQVZNSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Quinoline Ring Construction

Skraup Reaction:

This classical method involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and acid catalyst, forming the quinoline nucleus. For this compound, appropriately substituted anilines (bearing methyl and phenyl groups) are used to yield the 4-methyl-2-phenylquinoline core.Doebner-Miller Reaction:

This method condenses aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions, providing an alternative route to quinoline derivatives with substitution patterns suitable for further functionalization.

Formation of the Hydrochloride Salt

- The free acid form of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, commonly ethanol or acetic acid. This step enhances compound stability and solubility for handling and further applications.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Skraup Reaction | Substituted aniline, glycerol, oxidant, acid catalyst | Quinoline core formation | Provides 4-methyl-2-phenylquinoline scaffold |

| 2 | Alkylation/Acylation | Haloacetic acid derivative or ester, base | Introduction of acetic acid moiety | Ester intermediate often formed |

| 3 | Hydrolysis | Acidic or basic hydrolysis | Free acetic acid derivative | Converts ester to acid |

| 4 | Salt Formation | HCl in ethanol or acetic acid | Hydrochloride salt formation | Improves solubility and stability |

Alternative and Advanced Methods

Use of Catalysts and Green Chemistry Approaches

- Recent research explores catalyst-supported synthesis, such as the use of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride as a recyclable catalyst for quinoline carboxylic acid derivatives under solvent-free conditions at moderate temperatures (around 80 °C). This method allows efficient synthesis with high yields and easy catalyst recovery by magnetic separation.

Stepwise Functionalization via Ester Intermediates

- A detailed study on related quinoline derivatives describes the preparation of methyl esters of quinoline carboxylates by condensation of ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline carboxylate with amino acid esters in the presence of triethylamine. Subsequent hydrolysis and functional group modifications yield the target acids. This method offers high yields (up to 88%) and good purity.

Research Findings and Yield Data

化学反应分析

Types of Reactions

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

科学研究应用

Chemistry

In the field of chemistry, 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of novel compounds with distinct properties and functionalities .

Research indicates that this compound exhibits potential biological activities, which include:

- Antimicrobial Properties : Studies have shown that derivatives of quinoline compounds possess antimicrobial activity against various pathogens. The specific structure of this compound may enhance its efficacy against bacteria and fungi .

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary findings suggest that this compound may have anticancer effects, particularly against gastric adenocarcinoma cells. Its structural analogs have been studied for their ability to inhibit tumor growth .

Medical Applications

The medical applications of this compound are promising:

- Drug Development : Its unique chemical structure allows for modifications that can lead to the development of new drugs targeting specific diseases, including cancer and bacterial infections .

- Pharmacological Studies : The compound's interactions with biological targets make it a candidate for pharmacological research aimed at understanding its mechanism of action and therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of quinoline compounds exhibited selective activity against gastric cancer cells. The unique structure of this compound was crucial in modulating tumor-stroma interactions, thus providing insights into its anticancer potential .

作用机制

The mechanism of action of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

相似化合物的比较

Structural Features

Key Observations :

- The target compound’s quinoline backbone distinguishes it from morpholine-based derivatives .

- Substituent effects: The methyl group in the target compound may enhance lipophilicity compared to the methoxy group in the furoquinoline derivative .

Comparison :

- The furoquinoline synthesis emphasizes atom economy and a telescoped process (one-pot reaction), which could be adapted for the target compound with modified starting materials (e.g., 4-methylphenylglyoxal instead of 4-methoxyphenylglyoxal) .

Physicochemical Properties

Notes:

Critical Analysis :

- The target compound’s methyl and phenyl groups may optimize steric and hydrophobic interactions in drug-receptor binding, whereas the furoquinoline’s methoxy group could improve solubility .

- The dihydroquinoline’s chloro and ketone groups are strategic for covalent binding or metabolic stability .

生物活性

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.

The compound has the molecular formula and a molecular weight of 313.78 g/mol. Its structure features a quinoline ring, which is known for conferring various biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinoline structure facilitates binding to these targets, leading to modulation of their activity and subsequent biological effects. For instance, it may inhibit certain enzymatic pathways or alter cellular signaling mechanisms, which can be crucial in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. For example, in vitro assays demonstrated cytotoxic effects against human cancer cell lines.

- Antiviral Effects : Some studies suggest that quinoline derivatives can act as antiviral agents by interfering with viral replication processes.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinoline ring significantly affect the biological activity of the compound. For example, substituents at the 2-position and 4-position of the quinoline ring have been shown to enhance or reduce activity against specific biological targets.

| Compound | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 7a | Structure | ACC1 Inhibitor | 189 |

| 7b | Structure | ACC2 Inhibitor | 172 |

| 8a | Structure | Antiviral Activity | 250 |

Case Studies

- Antiviral Activity Assessment : In a study assessing antiviral efficacy against Enterovirus D68 (EV-D68), several quinoline derivatives were screened for their ability to inhibit viral replication in RD cells. Compound 5e exhibited an EC50 of 2.5 μM with a selectivity index (SI) of 44.5, indicating promising antiviral potential .

- Cytotoxicity in Cancer Cells : A separate investigation into the cytotoxic effects on human rhabdomyosarcoma cells revealed that certain derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents .

- Antimicrobial Efficacy : Research has highlighted the effectiveness of quinoline compounds against bacterial strains, demonstrating their potential as new antimicrobial agents .

常见问题

Q. What are the common synthetic routes for 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis of quinoline derivatives often involves multicomponent reactions (MCRs) or regioselective functionalization. For example, analogous compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid are synthesized via MCRs using 8-hydroxyquinoline, arylglyoxals, and Meldrum’s acid in acetonitrile, followed by cyclization in acetic acid . Key steps include:

Condensation : Reacting 8-hydroxyquinoline with glyoxal derivatives to form fused heterocycles.

Cyclization : Acid-mediated cyclization to form the quinoline core.

Purification : Recrystallization from acetonitrile or ethanol to isolate the product.

Q. Characterization of Intermediates :

- NMR Spectroscopy : and -NMR confirm regiochemistry and substituent positions (e.g., methoxy group integration at δ 3.85 ppm ).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 334.1071 ).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1715 cm ).

Table 1 : Example Reaction Conditions for Analogous Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 8-hydroxyquinoline, arylglyoxal, Meldrum’s acid, EtN, MeCN, reflux | MCR initiation |

| 2 | Acetic acid, reflux | Cyclization |

| 3 | Recrystallization (MeCN) | Purification |

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Methodological Answer: Spectroscopic Techniques :

- NMR : - and -NMR identify substituent positions and hydrogen bonding. For example, in similar compounds, methoxy protons appear as singlets (δ 3.85 ppm), and aromatic protons show splitting patterns reflecting substitution .

- 2D-NMR (HMBC/HSQC) : Resolves ambiguities in connectivity (e.g., cross-peaks between acetic acid protons and quinoline carbons ).

- HRMS : Confirms molecular formula (e.g., [M+H] with <5 ppm error ).

Q. Crystallographic Techniques :

- Single-Crystal X-ray Diffraction : Resolves 3D structure. Software like SHELXL () refines parameters such as bond angles and torsion angles. For example, in brominated analogs, C–C–C angles deviate from 120° due to electron-withdrawing substituents (e.g., 121.5° at Br-substituted positions ).

- Hydrogen Bonding Analysis : Identifies dimerization motifs (e.g., centrosymmetric R_2$$^2(8) dimers in carboxylic acid derivatives ).

Table 2 : Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Example) | Significance |

|---|---|---|

| Dihedral Angle (Phenyl/Acetic Acid) | 78.15° | Substituent orientation |

| C–C–C Angle at Br | 121.5° | Electron-withdrawing effects |

| Hydrogen Bond (O–H···O) | 2.68 Å | Dimer stabilization |

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties and reactivity in biological systems?

Methodological Answer: The hydrochloride salt enhances solubility in aqueous media, critical for in vitro assays. For PROTAC applications ( ), the ionic form may improve binding to target proteins by increasing polarity. Methodological considerations include:

- Solubility Testing : Compare free base vs. salt solubility in PBS or DMSO.

- Stability Studies : Monitor degradation under physiological pH (e.g., 7.4) via HPLC.

- Biological Activity : Assess salt impact on protein degradation efficiency (e.g., ternary complex formation in PROTACs ).

Key Insight : Semi-flexible linkers (as in ) balance rigidity for orientation and flexibility for entropy-driven binding. The hydrochloride group may stabilize protonated amines, affecting linker conformation.

Q. What strategies are used to resolve contradictions between computational modeling and experimental data in structural elucidation?

Methodological Answer: Discrepancies between computational (DFT) and experimental (X-ray/NMR) data require iterative validation:

Refinement Software : Use SHELXL () to adjust thermal parameters and occupancy rates in crystallography.

Density Functional Theory (DFT) : Compare calculated vs. observed bond angles (e.g., C–C–C angles in brominated quinolines ).

Complementary Techniques : Validate NMR-derived conformers with NOESY (for proximity) or variable-temperature NMR.

Case Study : In , computational models may predict planar acetic acid groups, but X-ray shows a 78.15° dihedral angle due to crystal packing. Adjustments to van der Waals radii in simulations can reconcile this.

Q. In PROTAC development, how is the compound’s linker flexibility optimized for targeted protein degradation?

Methodological Answer: The compound’s acetic acid moiety can act as a semi-flexible linker ( ). Optimization involves:

Linker Length : Synthesize analogs with varying methylene spacers to balance rigidity and flexibility.

Ternary Complex Assays : Use surface plasmon resonance (SPR) or cryo-EM to assess degrader-protein interactions.

Pharmacokinetic Profiling : Measure linker stability in plasma (via LC-MS) and cellular permeability (Caco-2 assays).

Example : highlights that rigidity in PROTAC linkers improves orientation but may reduce binding entropy. Testing linker derivatives with controlled flexibility (e.g., piperidine-based vs. alkyl chains) identifies optimal degradation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。